2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione
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Overview
Description
2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with benzyl and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with diethyl malonate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5,5-dimethyl-1H-pyrimidine-4,6-dione
- 2-Benzyl-5,5-diethyl-1H-pyrimidine-2,4-dione
- 2-Benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-benzyl-5,5-diethyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(4-2)13(18)16-12(17-14(15)19)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,17,18,19) |
InChI Key |
HFGVGPZOUIKKPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
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